1H-Benzotriazole-1-acetonitrile
Overview
Description
1H-Benzotriazole-1-acetonitrile is a chemical compound with the molecular formula C8H6N4. It is a derivative of benzotriazole, which is known for its versatile applications in various fields due to its unique physicochemical properties. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Mechanism of Action
Target of Action
1H-Benzotriazole-1-acetonitrile, a derivative of benzotriazole, has been found to exhibit a broad range of biological activities Benzotriazole derivatives have been reported to interact with dna gyrase, a type ii topoisomerase, playing a crucial role in dna replication .
Mode of Action
For instance, they can damage the membrane of microbial cells, leading to leakage of the content and subsequent death of the microbes .
Biochemical Pathways
Benzotriazole derivatives have been associated with various biochemical reactions, including hydrothermal reactions, preparation of aminonaphthylacrylonitrile derivatives as green luminance dyes, and cyclization reactions with sodium azide .
Result of Action
Benzotriazole derivatives have been reported to exhibit antimicrobial, antioxidative, antitubercular, antiviral, and anti-inflammatory activities . They have also been used in the preparation of substituted triazoles, which have potential antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of benzotriazoles has been studied under UV/H2O2 and UV/TiO2 conditions . These studies suggest that environmental conditions can significantly impact the behavior and effectiveness of benzotriazole derivatives.
Preparation Methods
1H-Benzotriazole-1-acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzotriazole with acetonitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
1H-Benzotriazole-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and other electrophiles.
Cyclization: It can undergo cyclization reactions, particularly with sodium azide, to form triazole derivatives
Scientific Research Applications
1H-Benzotriazole-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the preparation of biologically active molecules, such as antibacterial agents.
Medicine: It is involved in the synthesis of potential antitumor agents through rearrangement and cycloaddition reactions.
Industry: The compound is used in the production of green luminance dyes and other industrial chemicals .
Comparison with Similar Compounds
1H-Benzotriazole-1-acetonitrile can be compared with other benzotriazole derivatives, such as:
1-Cyanobenzotriazole: Similar in structure but used primarily as a cyanation reagent.
1H-Benzotriazole-1-methanol: Differing by the presence of a hydroxyl group instead of a nitrile group, used in different synthetic applications.
1-(Trimethylsilyl)benzotriazole: Contains a trimethylsilyl group, offering different reactivity and applications
These compounds share the benzotriazole core but differ in their functional groups, leading to variations in their reactivity and applications. This compound is unique due to its nitrile group, which imparts specific reactivity, particularly in cyanation reactions.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOLZGBHRDEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354897 | |
Record name | 1H-Benzotriazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111198-08-4 | |
Record name | 1H-Benzotriazole-1-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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